硒酸银

描述

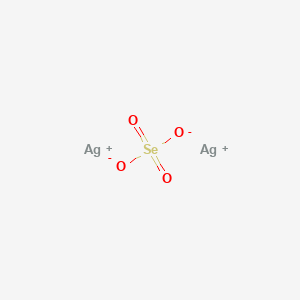

Silver selenate is an inorganic compound with the molecular formula Ag2O4Se . It is a compound of silver, selenium, and oxygen .

Synthesis Analysis

Silver selenide nanoparticles were synthesized by the reaction between silver benzoate and SeCl4 via a sonochemical method . The as-synthesized Ag2Se nanoparticles were characterized by X-ray diffraction, scanning electron microscopy, transmission electron microscopy, Fourier transform infrared spectra, and energy-dispersive X-ray microanalysis .Molecular Structure Analysis

The molecular structure of Silver selenate is represented by the formula Ag2O4Se . The average mass is 358.694 Da and the monoisotopic mass is 357.706360 Da .Chemical Reactions Analysis

Silver selenite is formed during the recovery of selenium from copper anode slimes when they are subjected to oxidative roasting, causing some silver selenide to be converted to the selenite . It can also be prepared by a precipitation reaction between silver nitrate and sodium selenite .科学研究应用

生物强化和硒积累

硒酸银,特别是硒酸钠形式的硒酸银,因其在各种农作物中的生物强化和硒积累中的作用而得到广泛研究。研究表明,使用硒酸钠等形式的土壤和叶面施硒可以有效增加植物可食用部分的硒含量,由于硒的抗氧化特性,从而带来潜在的健康益处。该方法已成功应用于水稻和小麦等作物,展示了硒,包括硒酸银,在农艺生物强化中的效用 (Boldrin 等人,2013 年); (Ali 等人,2017 年)。

对植物生长和品质的影响

对桃子和梨等作物的研究表明,叶面和果实施用硒酸钠可以提高果实中的硒积累,进而影响果实的生长、成熟和品质。观察到这种施用方法可以增加果肉硬度并对果实的储存寿命产生积极影响 (Pezzarossa 等人,2012 年)。

物理化学和光谱性质

已研究硒酸钠的物理化学和光谱性质,以了解其在各种应用中的潜力,包括作为营养保健品和药物制剂中的成分。该领域的研究重点是检查晶粒尺寸、表面积、热稳定性和溶解度等性质的变化,这些性质对于设计有效的制剂至关重要 (Trivedi 等人,2017 年)。

植物中硒胁迫反应

硒酸银,以硒酸钠的形式,已用于研究中以了解植物中的硒胁迫反应。研究表明,硒虽然不是高等植物必需的,但当过量存在时会影响植物代谢和耐受机制。这些研究提供了植物如何应对硒胁迫的见解,这可以指导硒植物修复或生产富硒食品的努力 (Van Hoewyk 等人,2007 年)。

对微生物转化和生物修复的影响

硒物种,包括硒酸盐,在环境生物修复中的作用一直是研究的主题。能够转化硒物种的微生物在降低环境中硒的毒性和生物利用度方面发挥着重要作用,这使其成为生物修复研究中的一个重要领域 (Eswayah 等人,2016 年)。

对健康和疾病的影响

虽然您要求的主要重点是非医学应用,但值得注意的是,硒酸钠也因其潜在的健康益处而被探索,特别是在癌症和糖尿病等疾病的背景下。这些研究深入探讨了硒酸盐在疾病预防和治疗中的生物机制和作用 (Trivedi 等人,2017 年); (Habbab 等人,2019 年)。

安全和危害

属性

IUPAC Name |

disilver;selenate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAKFMRZYUGMGU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Ag+].[Ag+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2SeO4, Ag2O4Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | silver selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver selenate | |

CAS RN |

7784-07-8 | |

| Record name | Silver selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SILVER SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAM8710WDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-Difluorophenoxy)methyl]piperidine](/img/structure/B3059502.png)